molecular formula C10H12BrClO2 B8028984 5-Bromo-1-chloro-2,3-diethoxybenzene

5-Bromo-1-chloro-2,3-diethoxybenzene

Cat. No.: B8028984
M. Wt: 279.56 g/mol
InChI Key: FMXWWGNCZUPPLW-UHFFFAOYSA-N
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Description

5-Bromo-1-chloro-2,3-diethoxybenzene (molecular formula C₁₀H₁₂BrClO₂) is a halogenated benzene derivative featuring bromo, chloro, and ethoxy substituents. The ethoxy groups at positions 2 and 3 confer steric bulk and electron-donating effects, distinguishing it from simpler halogenated benzene derivatives .

Properties

IUPAC Name

5-bromo-1-chloro-2,3-diethoxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrClO2/c1-3-13-9-6-7(11)5-8(12)10(9)14-4-2/h5-6H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMXWWGNCZUPPLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=CC(=C1)Br)Cl)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-1-chloro-2,3-diethoxybenzene typically involves the bromination and chlorination of 2,3-diethoxybenzene. The process can be carried out using bromine and chlorine in the presence of a suitable catalyst under controlled conditions to ensure selective substitution at the desired positions on the benzene ring.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination and chlorination reactions. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced separation techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: 5-Bromo-1-chloro-2,3-diethoxybenzene can undergo nucleophilic substitution reactions where the bromine or chlorine atoms are replaced by other nucleophiles.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the substituents.

    Coupling Reactions: It can be used in cross-coupling reactions such as Suzuki-Miyaura coupling, where it forms carbon-carbon bonds with other aromatic compounds.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and other strong bases.

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

    Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Chemistry: 5-Bromo-1-chloro-2,3-diethoxybenzene is used as an intermediate in organic synthesis, particularly in the preparation of more complex aromatic compounds. Its unique substitution pattern makes it a valuable building block for constructing diverse molecular architectures.

Biology and Medicine: In medicinal chemistry, this compound can be used to synthesize potential pharmaceutical agents. Its derivatives may exhibit biological activity and can be investigated for their therapeutic potential.

Industry: The compound is used in the production of advanced materials, including polymers and specialty chemicals. Its reactivity and functional groups make it suitable for various industrial applications, such as the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 5-Bromo-1-chloro-2,3-diethoxybenzene depends on its specific application. In chemical reactions, it acts as a substrate that undergoes various transformations based on the reagents and conditions used. In biological systems, its derivatives may interact with specific molecular targets, such as enzymes or receptors, to exert their effects. The exact pathways involved would depend on the structure and function of the derivative compounds.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares 5-Bromo-1-chloro-2,3-diethoxybenzene with structurally related halogenated benzene derivatives:

Compound Name Molecular Formula Molecular Weight Substituents CAS Number Purity (%)
This compound C₁₀H₁₂BrClO₂ Not provided Br, Cl, 2-OEt, 3-OEt Not available N/A
5-Bromo-1-chloro-2,3-difluorobenzene C₆H₂BrClF₂ 227.43 Br, Cl, 2-F, 3-F 1060813-07-1 >98%
5-Bromo-2-chloro-1,3-difluorobenzene C₆H₂BrClF₂ 227.43 Br, 2-Cl, 1-F, 3-F 176673-72-6 N/A
5-Bromo-1-chloro-2,2-dimethyl-1,3-dihydroindene C₁₀H₁₀BrCl 247.55 Br, Cl, fused bicyclic 139557-29-2 100%

Key Observations :

  • Molecular Weight : The diethoxy analog is expected to have a higher molecular weight (~280–300 g/mol) than difluoro analogs (227.43 g/mol) due to the ethoxy groups’ larger size .

Reactivity Comparison :

  • Electrophilic Substitution : Difluoro analogs (e.g., 5-Bromo-1-chloro-2,3-difluorobenzene) undergo faster halogen displacement in Suzuki-Miyaura couplings due to reduced steric hindrance compared to ethoxy-substituted derivatives .
  • Thermal Stability : Bicyclic analogs like 5-Bromo-1-chloro-2,2-dimethyl-1,3-dihydroindene exhibit higher thermal stability, attributed to their rigid fused-ring systems .

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